molecular formula C20H17N B11851070 3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine CAS No. 65021-75-2

3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine

Cat. No.: B11851070
CAS No.: 65021-75-2
M. Wt: 271.4 g/mol
InChI Key: PASLJBMCNWGGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is an organic compound that belongs to the class of indeno[2,1-c]pyridines. These compounds are known for their unique structural features, which include a fused ring system combining indene and pyridine moieties. This particular compound is characterized by the presence of a methyl group at the 3-position and an o-tolyl group at the 9-position of the indeno[2,1-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups .

Mechanism of Action

The mechanism of action of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Indeno[2,1-c]pyridine: The parent compound without the methyl and o-tolyl substitutions.

    9-(o-Tolyl)-9H-indeno[2,1-c]pyridine: Similar structure but lacks the methyl group.

    3-Methyl-9H-indeno[2,1-c]pyridine: Similar structure but lacks the o-tolyl group.

Uniqueness

3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is unique due to the specific combination of the methyl and o-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets and improve its overall stability and solubility .

Properties

CAS No.

65021-75-2

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

3-methyl-9-(2-methylphenyl)-9H-indeno[2,1-c]pyridine

InChI

InChI=1S/C20H17N/c1-13-7-3-4-8-15(13)20-17-10-6-5-9-16(17)18-11-14(2)21-12-19(18)20/h3-12,20H,1-2H3

InChI Key

PASLJBMCNWGGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=CC=CC=C3C4=C2C=NC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.